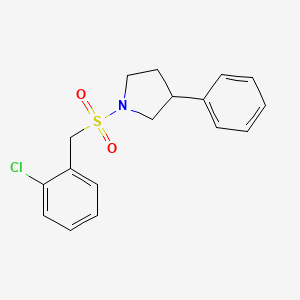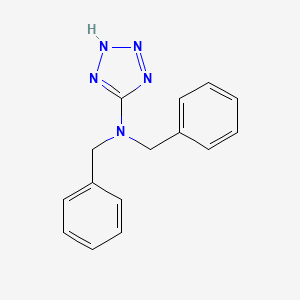
N,N-dibenzyl-2H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-2H-tetrazol-5-amine is a chemical compound with the molecular formula C15H14N4. It belongs to the class of tetrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2H-tetrazol-5-amine typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is efficient and yields high purity products. Another common approach is the reaction of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of microwave reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibenzyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted tetrazoles, amine derivatives, and tetrazole oxides, which have significant applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
N,N-dibenzyl-2H-tetrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: this compound is utilized in the production of advanced materials, such as high-energy materials and coordination polymers.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dibenzyl-1H-tetrazol-5-amine
- N,N-dibenzyl-2H-tetrazol-4-amine
- N,N-dibenzyl-1H-tetrazol-4-amine
Uniqueness
N,N-dibenzyl-2H-tetrazol-5-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N,N-dibenzyl-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-3-7-13(8-4-1)11-20(15-16-18-19-17-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZANQKJLIZZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-({2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2844776.png)

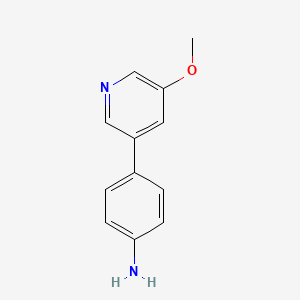


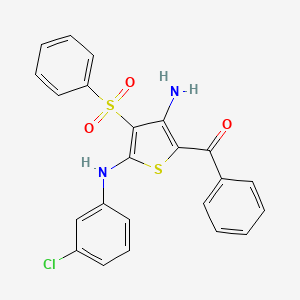
![4-({1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2844785.png)
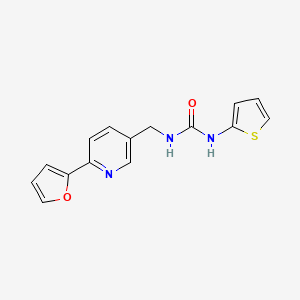
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2844788.png)

![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2844797.png)
